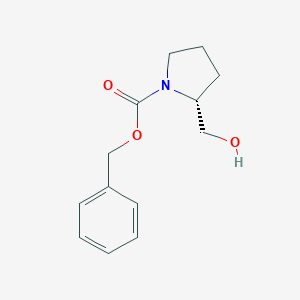
Cbz-D-prolinol
Overview
Description
Cbz-D-prolinol, also known as benzyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a biochemical compound that falls under the category of amino acids and their derivatives . It has a molecular formula of C13H17NO3 .
Molecular Structure Analysis
The molecular weight of Cbz-D-prolinol is 235.279 . Its molecular formula is C13H17NO3 . The exact mass is 235.120850 .
Chemical Reactions Analysis
Cbz-D-prolinol is used in solution phase peptide synthesis . It’s also involved in the enantioselective aldol reaction, which is a powerful method for the construction of chiral polyol .
Physical And Chemical Properties Analysis
Cbz-D-prolinol has a density of 1.2±0.1 g/cm3 . Its boiling point is 382.0±25.0 °C at 760 mmHg . The flash point is 184.8±23.2 °C . The LogP value is 1.07 , and the vapour pressure is 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
Transformations in Proline Derivatives
CBZ derivatives have been observed to undergo transformations when treated with different deoxyfluorinating reagents. In a study by Kaczmarek et al. (2018), it was found that reactions of N-Cbz or N-Boc prolinols with certain reagents resulted in fluorinated amino phosphonates and oxazolidine-2-ones. This suggests potential applications in chemical synthesis and pharmaceutical development (Kaczmarek, Rapp, & Koroniak, 2018).
Histone Deacetylases Inhibition
CBZ has been identified as an inhibitor of histone deacetylases (HDAC), which are crucial in gene expression regulation. This finding by Beutler et al. (2005) suggests a possible role in cancer therapy and the study of gene expression mechanisms (Beutler, Li, Nicol, & Walsh, 2005).
Environmental Impact Studies
The environmental presence and impact of CBZ have been a subject of interest. Almeida et al. (2014) studied the acute toxicity of CBZ in aquatic environments, indicating its potential ecological impacts. This research is significant for environmental safety and pollution control measures (Almeida, Calisto, Esteves, Schneider, Soares, Figueira, & Freitas, 2014).
Investigation of Pharmacogenetics
Research by Hung et al. (2012) explored the impact of genetic polymorphisms on the optimization of CBZ therapy in epileptic patients. This provides insights into personalized medicine and the importance of genetic factors in drug efficacy and safety (Hung, Chang, Ho, Tai, Hsieh, Huang, Hsieh, & Liou, 2012).
Drug Degradation and Environmental Fate
The degradation kinetics of CBZ in soil were studied by Li et al. (2013), providing valuable information on the environmental fate of pharmaceuticals and their impact on soil health (Li, Dodgen, Ye, & Gan, 2013).
Safety And Hazards
properties
IUPAC Name |
benzyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415632 | |
| Record name | Cbz-D-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-D-prolinol | |
CAS RN |
72597-18-3 | |
| Record name | Cbz-D-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-D-Prolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














